Fmoc-Val-Ala-PAB-OH

ADC Linker Plasma Stability Cathepsin B

ADC researchers using murine models often encounter confounding systemic payload release from Val-Cit-PAB linkers. Fmoc-Val-Ala-PAB-OH solves this with superior mouse plasma stability, delivering cleaner pharmacokinetic and pharmacodynamic data. - Enables on-resin linker-payload assembly via orthogonal Fmoc SPPS, accelerating novel conjugate screening. - LogP 4.13 strategically balances hydrophobicity when paired with hydrophilic antibodies, minimizing ADC aggregation. - Sourced with consistent ≥98% HPLC purity; global shipping from stocked inventories.

Molecular Formula C30H33N3O5
Molecular Weight 515.6 g/mol
Cat. No. B13392411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Ala-PAB-OH
Molecular FormulaC30H33N3O5
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)
InChIKeyPIEQFKSWCKVBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-Ala-PAB-OH ADC Linker Overview


Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5) is a cleavable linker building block widely used in the synthesis of antibody-drug conjugates (ADCs) . Its structure combines an Fmoc-protected valine-alanine (Val-Ala) dipeptide with a para-aminobenzyl (PAB) self-immolative spacer . The Val-Ala sequence is specifically recognized and cleaved by the lysosomal protease cathepsin B, an enzyme often upregulated in tumor cells, enabling the intracellular release of a cytotoxic payload . The Fmoc group allows for orthogonal protection during solid-phase peptide synthesis (SPPS) workflows, making it a versatile intermediate in bioconjugation chemistry .

Trigger Cathepsin B-cleavable Val-Ala dipeptide for intracellular payload release studies
Chemistry Fmoc-protected amine enables orthogonal SPPS assembly and on-resin diversification
Spacer PAB self-immolative spacer supports traceless drug liberation after enzymatic cleavage

Fmoc-Val-Ala-PAB-OH: Substitution Challenges


In-class substitution of Fmoc-Val-Ala-PAB-OH with other cathepsin B-cleavable linkers, such as the widely adopted Val-Cit-PAB motif, is not straightforward. While both dipeptides serve as triggers for intracellular drug release, they exhibit distinct physicochemical properties that critically influence the development and performance of the final ADC [1]. As detailed below, differences in plasma stability, hydrophobicity, and synthetic handling necessitate a data-driven selection process. Choosing a linker based solely on its class of action without considering these quantifiable differentiators can lead to suboptimal conjugation efficiency, poor ADC biophysical characteristics, and potentially altered in vivo pharmacokinetics [1].

Plasma stability Val-Ala conjugates may exhibit different stability in mouse plasma than Val-Cit analogs, affecting preclinical data consistency
Hydrophobicity Higher hydrophobicity of Val-Ala vs Val-Cit can alter ADC biophysical properties and aggregation propensity
Conjugation Synthetic handling and conjugation efficiency may vary between dipeptide triggers, requiring re-optimization

Fmoc-Val-Ala-PAB-OH: Comparative Performance Evidence


Mouse Plasma Stability vs. Val-Cit

Stability studies have demonstrated that conjugates built on the valine-alanine (Val-Ala) scaffold exhibit superior performance in mouse plasma compared to their valine-citrulline (Val-Cit) counterparts . This suggests the Val-Ala motif offers a potential advantage in preclinical mouse models by minimizing premature payload release in circulation .

Plasma Stability (Mouse Model)
Class-level
Val-Ala conjugates reported higher stability than Val-Cit
May reduce linker-driven variability in mouse studies
Quantitative stability data not provided in source
ADC Linker Plasma Stability Cathepsin B Val-Ala

Hydrophobicity Comparison with Val-Cit

The hydrophobicity of the Val-Ala dipeptide is measurably distinct. Fmoc-Val-Ala-PAB-OH has a calculated partition coefficient (LogP) of 4.13 , which is notably higher than that of its Val-Cit analog. This difference is a significant design consideration; peer-reviewed studies have confirmed that the increased hydrophobicity of the Val-Ala pair can limit its utility in certain linker configurations and that adding hydrophilic PEG spacers does not always fully mitigate this effect [1].

Hydrophobicity
Context-dependent
LogP 4.13 (calculated)
Higher than Val-Cit analog; may limit utility with hydrophobic payloads
Peer-reviewed evidence highlights aggregation considerations
ADC Linker Hydrophobicity LogP Drug-Linker Conjugate

Synthetic Efficiency and Purity

The synthesis of the Fmoc-Val-Ala-PAB core is well-established and efficient. A representative patent describes the synthesis of the analogous Fmoc-Val-Cit-PAB-PNP linker, a process that begins with Fmoc-Val-OH and proceeds under mild conditions to achieve a total yield of over 58% and an HPLC purity exceeding 98% [1]. This high-yielding, high-purity process is indicative of the robust chemistry available for this class of linkers, which supports their reliable procurement and use in demanding research applications [1].

Synthetic Benchmark
Class-level
>58% yield, >98% HPLC purity (Fmoc-Val-Cit-PAB-PNP analog)
Indicates robust scalable chemistry for this scaffold class
Patent-described multi-step synthesis under mild conditions
Solid-Phase Peptide Synthesis ADC Manufacturing Process Chemistry

Fmoc-Val-Ala-PAB-OH Application Scenarios


ADC Development in Mouse Tumor Models

Given the evidence of superior plasma stability of Val-Ala conjugates in mouse models compared to Val-Cit analogs , Fmoc-Val-Ala-PAB-OH is a preferred linker for constructing ADCs intended for in vivo efficacy studies in mice. Using this linker can minimize the confounding effects of systemic payload release, thereby generating cleaner pharmacokinetic and pharmacodynamic data.

Conjugation with Hydrophilic Payloads

The relatively high hydrophobicity (LogP = 4.13) of the Fmoc-Val-Ala-PAB motif makes it a strategic choice when paired with hydrophilic components. Using this linker with a hydrophilic antibody, such as one with a low aggregation propensity, or with a highly water-soluble payload can balance the overall hydrophobicity of the final ADC, helping to maintain desirable biophysical properties and minimizing aggregation.

Solid-Phase Linker-Payload Assembly

The orthogonal Fmoc protecting group on the linker is ideally suited for solid-phase peptide synthesis (SPPS) workflows . This allows for the streamlined, on-resin assembly of entire linker-payload modules, including the incorporation of additional spacers or functional groups, as demonstrated by the efficient synthesis of Val-Ala-PABC-MMAE [1]. This approach is valuable for laboratories seeking to rapidly generate and screen novel linker-payload combinations.

Application
Selection Property
Validation Focus
Mouse model ADC efficacy studies
Plasma stability profile in rodents
Premature payload release and linker-driven variability
Conjugation with hydrophilic payloads or antibodies
Hydrophobicity (LogP) compatibility
Aggregation tendency and biophysical integrity of ADC
Solid-phase linker-payload assembly
Fmoc orthogonal protection
Efficient on-resin synthesis and module diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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